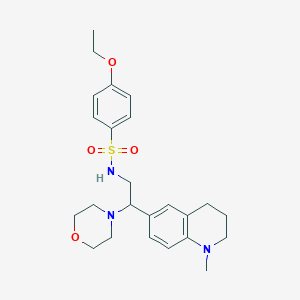
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C24H33N3O4S and its molecular weight is 459.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-ethoxy-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This compound features a unique structural arrangement that includes an ethoxy group, a tetrahydroquinoline moiety, and a sulfonamide functional group. Its biological activity is primarily linked to its interactions with various molecular targets, which may lead to significant pharmacological effects.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H26N2O4S |
| Molecular Weight | 402.5 g/mol |
| Functional Groups | Ethoxy group, sulfonamide group, tetrahydroquinoline |
The biological activity of this compound is believed to arise from its ability to interact with specific enzymes and receptors. The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. This inhibition can disrupt bacterial growth and replication. Additionally, the tetrahydroquinoline moiety may facilitate interactions with various biological pathways involved in cancer and neuroprotection.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antiproliferative Effects :
-
Neuroprotective Properties :
- The tetrahydroquinoline structure suggests potential neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.
-
Antimicrobial Activity :
- The sulfonamide component indicates potential antimicrobial properties, particularly against gram-positive bacteria due to its mechanism of inhibiting folic acid synthesis.
Case Studies
Several studies have explored the biological activity of similar compounds within the same family:
- A study on bisquinolinium compounds reported significant antiproliferative activity with IC50 values ranging from 0.70 to 1.90 µM against various cancer cell lines .
- Another investigation into quinoline derivatives highlighted their effectiveness as anticancer agents with promising results in both in vitro and in vivo models.
Research Findings
Recent research findings suggest that further exploration of this compound could lead to the development of new therapeutic agents:
- Binding Affinity Studies : Interaction studies indicate that the compound may bind effectively to specific receptors involved in cancer progression.
- QSAR Models : Quantitative Structure–Activity Relationship (QSAR) models have been developed to predict the biological activity based on structural features. These models can guide future modifications of the compound to enhance efficacy.
特性
IUPAC Name |
4-ethoxy-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4S/c1-3-31-21-7-9-22(10-8-21)32(28,29)25-18-24(27-13-15-30-16-14-27)20-6-11-23-19(17-20)5-4-12-26(23)2/h6-11,17,24-25H,3-5,12-16,18H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRFWZDHWUCQIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













